![molecular formula C16H20N4O2S B6435768 N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548992-90-9](/img/structure/B6435768.png)
N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide (MPM) is a synthetic compound with a variety of applications in scientific research. It is a small molecule with a molecular weight of 287.3 g/mol and a melting point of 204–205 °C. MPM has been studied for its ability to act as a modulator of various biological processes, including gene expression, cell signaling, and protein-protein interactions.
Scientific Research Applications
Chemodivergent Synthesis
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, and the process involves C–C bond cleavage promoted by I2 and TBHP .
Inhibitor of Tyrosine Kinases
It has potential applications in the treatment of leukemia as an inhibitor of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in the control of cell growth and differentiation .
Anti-viral Activity
The compound may have anti-viral activity. Similar compounds have shown effectiveness against hepatitis C virus (HCV) in Huh-7.5 cells .
Inhibition of Collagen Synthesis
It could be used to inhibit collagen synthesis in various fibrosis models . This could be particularly useful in the treatment of conditions such as liver fibrosis .
Development of Pharmaceuticals
The compound could be used in the development of pharmaceuticals . It could serve as a building block in the synthesis of bioactive small molecules .
Antagonist of Platelet-Derived Growth Factor-β (PDGF-β)
It could serve as an antagonist of PDGF-β . PDGF-β is a protein that in humans is encoded by the PDGFβ gene, and it plays a significant role in blood vessel formation (angiogenesis), the growth of blood vessels from already-existing blood vessel tissue .
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which also contains a pyrimidine moiety, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting cell proliferation and differentiation .
Biochemical Pathways
Similar compounds such as imatinib are known to affect the signaling pathways of growth factors, which regulate cell proliferation and differentiation .
Pharmacokinetics
Similar compounds such as imatinib have been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This suggests that the bioavailability of the compound could be influenced by its formulation and the presence of other compounds.
Result of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases, thereby affecting cell proliferation and differentiation .
Action Environment
The stability and efficacy of similar compounds such as imatinib could be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-pyrimidin-2-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-14-6-3-2-4-7-14)15-8-11-20(12-15)16-17-9-5-10-18-16/h2-7,9-10,15H,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHBMUXPLZOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-phenyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide |
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